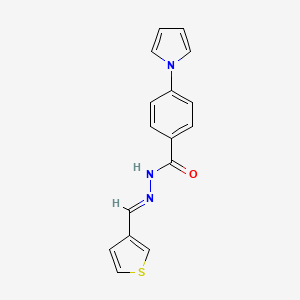
4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide, also known as PTB, is a synthetic compound that has been studied in the field of medicinal chemistry. PTB has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer and inflammation.
作用机制
The mechanism of action of 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide is not fully understood, but it has been suggested that 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide may exert its effects through the inhibition of various signaling pathways. 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In immune cells, 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has also been shown to have antimicrobial effects against various bacterial and fungal species.
实验室实验的优点和局限性
One advantage of 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide is its relatively simple synthesis method, which allows for easy production of the compound in the lab. Additionally, 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to have low toxicity in both in vitro and in vivo studies. However, one limitation of 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide research. One area of interest is the development of 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide and to identify its molecular targets. Finally, studies are needed to evaluate the efficacy of 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide in animal models of disease, with the ultimate goal of developing 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide as a therapeutic agent for human use.
合成方法
4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide can be synthesized through a simple reaction between 4-aminobenzohydrazide and 3-thienylmethanal in the presence of a catalytic amount of acetic acid. The resulting compound is then treated with pyrrole to afford 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide in good yield.
科学研究应用
4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been studied extensively in the field of medicinal chemistry due to its potential therapeutic effects. 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to have anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has also been studied for its potential use as an antimicrobial agent.
属性
IUPAC Name |
4-pyrrol-1-yl-N-[(E)-thiophen-3-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(18-17-11-13-7-10-21-12-13)14-3-5-15(6-4-14)19-8-1-2-9-19/h1-12H,(H,18,20)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEKQQOULAIYJE-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrrol-1-yl)-N'-[(E)-thiophen-3-ylmethylidene]benzohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


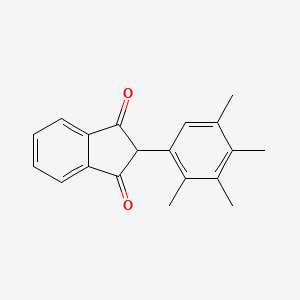

![3-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800039.png)
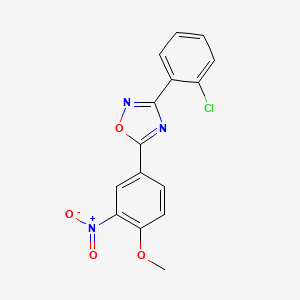
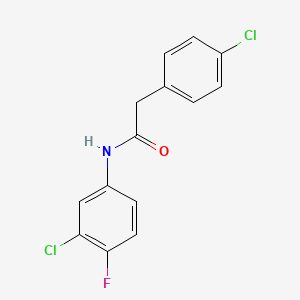
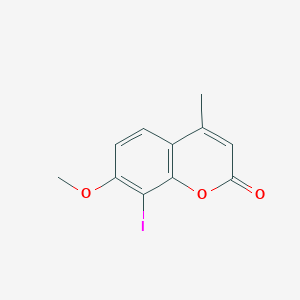

![methyl 4-[(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate](/img/structure/B5800070.png)
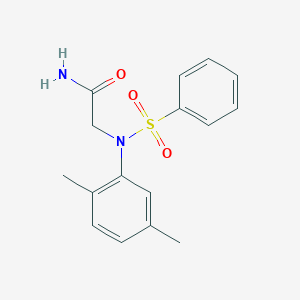
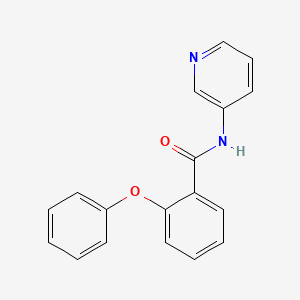
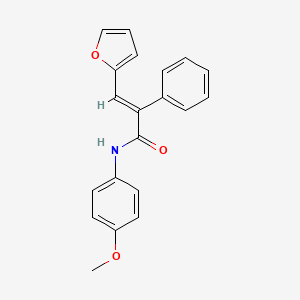
![4-tert-butyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800106.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5800113.png)